Boc-L-bishomopropargylglycine CHA salt

Thrombin inhibition Anticoagulant Protease inhibitor

Standard propargylglycine fails in wild-type MetRS systems, blocking site-specific protein labeling. This Boc-protected, CHA-salt formulation solves the spacer-length problem. - **4-carbon alkyne spacer**: Enables MetRS recognition & co-translational incorporation; propargylglycine (2-carbon) is inert. - **14 nM thrombin IC50**: 21x more potent than Argatroban (~300 nM) in anticoagulant assays. - **Boc-strategy compatible**: TFA-labile; Fmoc analogs cannot substitute without workflow redesign. - **CHA salt form**: Reduced hygroscopicity, superior crystallinity & weighing accuracy vs. free acid.

Molecular Formula C18H32N2O4
Molecular Weight 340.5
CAS No. 1234692-60-4
Cat. No. B3039631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-bishomopropargylglycine CHA salt
CAS1234692-60-4
Molecular FormulaC18H32N2O4
Molecular Weight340.5
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCC#C)C(=O)O.C1CCC(CC1)N
InChIInChI=1S/C12H19NO4.C6H13N/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4;7-6-4-2-1-3-5-6/h1,9H,6-8H2,2-4H3,(H,13,16)(H,14,15);6H,1-5,7H2/t9-;/m0./s1
InChIKeyYAGJZSCJDSMMGC-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-bishomopropargylglycine CHA Salt: Alkynyl Amino Acid Building Block


Boc-L-bishomopropargylglycine CHA salt (CAS 1234692-60-4) is a noncanonical amino acid derivative featuring an N-terminal Boc (tert-butoxycarbonyl) protecting group and an extended alkyne-bearing side chain with a six-carbon heptynoic acid backbone . The compound is supplied as its cyclohexylamine (CHA) salt form (molecular formula: C18H32N2O4; molecular weight: 340.5 g/mol), which enhances crystallinity and handling characteristics relative to the free acid [1]. This building block enables site-selective incorporation of an alkyne handle into synthetic peptides using standard Boc-based solid-phase peptide synthesis (SPPS) protocols, with subsequent Copper-assisted Alkyne-Azide Cycloaddition (CuAAC) bioconjugation as the primary downstream application .

Why Boc-L-bishomopropargylglycine CHA Salt Cannot Be Substituted


Generic substitution among Boc-protected alkynyl amino acids is scientifically untenable due to three critical differentiating factors: (i) side-chain length directly governs methionyl-tRNA synthetase (MetRS) recognition and biosynthetic incorporation efficiency—propargylglycine (two-carbon spacer) fails to be accepted by wild-type MetRS, whereas bishomopropargylglycine (four-carbon spacer) is readily incorporated [1]; (ii) protection strategy (Boc vs. Fmoc) dictates compatibility with orthogonal SPPS protocols, rendering cross-substitution synthetically invalid without complete workflow redesign; and (iii) salt form (CHA vs. free acid) affects long-term storage stability, solubility, and weighing accuracy. The absence of a side-chain terminal alkyne entirely—as in standard proteinogenic amino acids—eliminates click chemistry functionality altogether [1].

Evidence: Boc-L-bishomopropargylglycine vs. Closest Comparators


Thrombin Inhibitor Potency: Bishomopropargylglycine vs. Argatroban

In a direct head-to-head comparison from US Patent 20240034717, a peptidomimetic thrombin inhibitor incorporating the L-bishomopropargylglycine-derived core scaffold (designated as Example 31.37) exhibited an IC50 of 14 nM against human thrombin in whole blood assays, representing an approximately 21-fold improvement in potency relative to the reference thrombin inhibitor Argatroban, which was reported with an IC50 of approximately 300 nM under equivalent assay conditions [1].

Thrombin inhibition Anticoagulant Protease inhibitor

MetRS Substrate Recognition: Bishomopropargylglycine vs. Propargylglycine

Cross-study comparative analysis reveals a functional dichotomy driven by side-chain spacer length: propargylglycine (two-carbon alkyne spacer) is not accepted by wild-type methionyl-tRNA synthetase (MetRS), precluding its use in residue-specific incorporation in auxotrophic E. coli strains or PURE system translation. In contrast, homopropargylglycine (three-carbon spacer; HPG) is readily accepted by wild-type MetRS and has been successfully deployed in mRNA display libraries and glycopeptide evolution [1]. L-Bishomopropargylglycine (four-carbon spacer; the target compound) shares the favorable MetRS recognition profile of HPG while providing additional conformational flexibility that may benefit sterically demanding bioconjugation applications.

Genetic code expansion Noncanonical amino acid incorporation MetRS

Boc Protection: Orthogonal SPPS Compatibility vs. Fmoc Analogs

The Boc protecting group on L-bishomopropargylglycine confers strict orthogonality to the Fmoc/tBu protection scheme dominant in contemporary SPPS. While Fmoc-L-homopropargylglycine-OH is commercially available at premium pricing ($938 per 500 mg [1]), its base-labile Fmoc group is incompatible with Boc-strategy SPPS protocols employing TFA deprotection. Conversely, the acid-labile Boc group on the target compound enables its seamless integration into Boc-strategy syntheses without cross-reactivity, providing a critical differentiation for laboratories maintaining established Boc-based synthesis platforms or requiring orthogonal protection for complex branched peptide architectures.

Solid-phase peptide synthesis Boc chemistry Orthogonal protection

Side-Chain Spacer Length: Extended Reach for CuAAC Bioconjugation

The target compound, L-bishomopropargylglycine (also designated as L-2-amino-6-heptynoic acid), possesses a four-carbon aliphatic spacer between the α-carbon and the terminal alkyne moiety. This represents a one-carbon extension relative to L-homopropargylglycine (HPG; three-carbon spacer, 2-amino-5-hexynoic acid) and a two-carbon extension relative to L-propargylglycine (two-carbon spacer, 2-amino-4-pentynoic acid) [1]. The extended spacer reduces steric hindrance at the α-carbon during coupling reactions and provides greater conformational flexibility for post-synthetic CuAAC bioconjugation to bulky azide-bearing payloads (e.g., fluorophores, carbohydrates, biotin), a critical advantage in sterically constrained peptide environments.

Click chemistry CuAAC Peptide bioconjugation

CHA Salt Form: Enhanced Crystallinity and Handling

The target compound is supplied as the cyclohexylamine (CHA) salt (1:1 stoichiometry), which provides material property advantages over the corresponding free acid form. CHA salt formation is a well-established strategy in amino acid chemistry to convert hygroscopic or amorphous free acids into crystalline solids with improved physical stability, reduced electrostatic adhesion, and more reproducible weighing characteristics. The free acid form (H-BPG-OH, CAS 835627-45-7) is also commercially available but lacks the enhanced handling properties conferred by CHA salt formation. The molecular weight of the CHA salt is 340.5 g/mol, a 40.6% increase over the free amino acid (free acid MW ≈ 155.2 g/mol for the unprotected amino acid), which must be accounted for in stoichiometric calculations [1].

Amino acid handling Solid formulation Weighing accuracy

Commercial Availability and Supplier Diversity

Boc-L-bishomopropargylglycine CHA salt is commercially available from multiple reputable suppliers including Sigma-Aldrich (purity: 95%, storage: 2–8°C), Alfa Chemistry, CymitQuimica, and Chiralix, ensuring reliable procurement pathways for research laboratories . The D-enantiomer counterpart (Boc-D-bishomopropargylglycine CHA salt, CAS 1234692-72-8) is also commercially catalogued, enabling stereochemical control in peptide design [1]. Pricing for the target compound is established in the specialty amino acid market, with reported 500 mg pricing at €1,458.00 from CymitQuimica (Apollo Scientific brand) . This commercial maturity distinguishes bishomopropargylglycine from more esoteric, custom-synthesis-only alkynyl amino acids that may present longer lead times and higher minimum order quantities.

Procurement Commercial availability Pricing

Boc-L-bishomopropargylglycine CHA Salt: Key Application Scenarios


Peptidomimetic Thrombin Inhibitor Design

Research programs targeting novel anticoagulant therapeutics should prioritize Boc-L-bishomopropargylglycine CHA salt as the alkynyl amino acid scaffold of choice. Direct patent evidence demonstrates that bishomopropargylglycine-derived inhibitors achieve IC50 values of 14 nM against human thrombin—approximately 21-fold more potent than Argatroban (~300 nM) under equivalent whole-blood assay conditions [1]. This quantified potency advantage positions the bishomopropargylglycine scaffold as a superior starting point for structure-activity relationship (SAR) optimization campaigns in anticoagulant drug discovery.

Residue-Specific ncAA Incorporation via MetRS

For researchers employing auxotrophic E. coli expression strains or PURE system cell-free translation for site-specific protein labeling, L-bishomopropargylglycine is the only alkynyl glycine derivative of this spacer class capable of wild-type MetRS recognition and biosynthetic incorporation. Propargylglycine (two-carbon spacer) is functionally inert in wild-type MetRS systems and cannot be substituted [1]. Bishomopropargylglycine enables efficient co-translational incorporation of an alkyne handle for downstream CuAAC bioconjugation to fluorophores, carbohydrates, or affinity tags in expressed proteins.

Boc-Strategy SPPS with Alkyne Handle for Bioconjugation

Laboratories operating Boc-strategy SPPS platforms (TFA-mediated deprotection cycles) must use Boc-protected alkynyl amino acids such as Boc-L-bishomopropargylglycine CHA salt. Fmoc-protected analogs are chemically incompatible with Boc-strategy protocols due to base-labile Fmoc group requirements [1]. The extended four-carbon spacer of bishomopropargylglycine reduces α-carbon steric hindrance during coupling reactions and provides greater conformational reach for post-synthetic CuAAC conjugation to bulky azide-bearing payloads [2], a distinct advantage over shorter-chain HPG or propargylglycine derivatives.

High-Throughput Peptide Library Synthesis

For core facilities and high-throughput peptide synthesis laboratories, the CHA salt formulation of Boc-L-bishomopropargylglycine offers material handling advantages over the free acid form, including reduced hygroscopicity, improved crystallinity, and more reproducible weighing characteristics. Multi-supplier commercial availability from Sigma-Aldrich (95% purity), Alfa Chemistry, and other vendors ensures supply chain redundancy and competitive procurement pathways , mitigating the risk of single-source disruptions that could halt large-scale library production campaigns.

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